3-Chloro-3-phenyldiazirine

Vue d'ensemble

Description

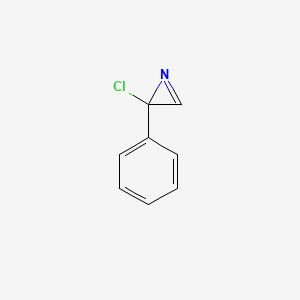

3-Chloro-3-phenyldiazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom, with a chlorine atom and a phenyl group attached to the carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the formation of carbenes upon photolysis or thermolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-3-phenyldiazirine can be synthesized through a multi-step process involving the reaction of phenylhydrazine with chloroform in the presence of a base, followed by oxidation and cyclization . The reaction conditions typically involve:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Oxidizing Agent: Sodium hypochlorite or bleach

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reaction vessels, automated control systems for temperature and reagent addition, and ensuring proper handling and disposal of hazardous chemicals .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-3-phenyldiazirine undergoes various chemical reactions, including:

Photolysis: Exposure to UV light leads to the formation of chlorophenylcarbene, a highly reactive intermediate.

Thermolysis: Heating the compound also generates chlorophenylcarbene.

Cyclopropanation: Reaction with alkenes to form cyclopropane derivatives.

Substitution: Reaction with nucleophiles can lead to substitution of the chlorine atom.

Common Reagents and Conditions

Photolysis: UV light, typically at wavelengths around 350 nm

Thermolysis: Heating to temperatures between 60-100°C

Cyclopropanation: Alkenes, often in the presence of a catalyst like BF3·Et2O

Substitution: Nucleophiles such as amines or thiols

Major Products

Photolysis/Thermolysis: Chlorophenylcarbene

Cyclopropanation: Cyclopropane derivatives

Substitution: Substituted phenyl diazirines

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Carbenes

One of the primary applications of 3-chloro-3-phenyldiazirine is as a precursor for generating carbenes, which are highly reactive intermediates in organic synthesis. Upon thermolysis or photolysis, it decomposes to form chlorophenylcarbene, facilitating various chemical transformations such as cyclopropanation and substitution reactions .

Cyclopropanation Reactions

The compound has been utilized in cyclopropanation reactions to produce cyclopropane derivatives. This reaction is particularly useful for synthesizing complex organic molecules with specific structural configurations .

Biological Applications

Photoaffinity Labeling

In biological research, this compound is employed in photoaffinity labeling techniques to study protein-ligand interactions. This method allows researchers to covalently attach probes to target proteins upon exposure to light, thereby enabling the identification of binding sites and interaction partners .

Drug Development

The compound's ability to form reactive intermediates makes it a candidate for drug development. By modifying biological molecules, it can help in designing new therapeutic agents .

Material Science

Polymer Cross-Linking

In materials science, this compound is used for creating cross-linked polymers. Its ability to generate carbenes allows for the formation of covalent bonds between polymer chains, enhancing the mechanical properties and stability of materials .

Development of Functional Materials

Recent studies have highlighted its role in developing functional materials such as organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of diazirines into polymer matrices can lead to improved performance characteristics like conductivity and durability .

Case Study 1: Cyclopropanation Efficiency

A study demonstrated the efficiency of this compound in cyclopropanation reactions involving various substrates. The yields were significantly influenced by the electronic nature of substituents on the aromatic ring, showcasing a predictive model based on steric effects .

Case Study 2: Photoaffinity Labeling in Proteomics

In proteomics, researchers utilized this compound for photoaffinity labeling to identify protein interactions within cellular environments. The study revealed that diazirines outperformed traditional labeling groups like nitrenes due to their higher reactivity and specificity .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Chemical Synthesis | Cyclopropanation | High yields with specific substrates |

| Biological Research | Photoaffinity labeling | Improved identification of protein interactions |

| Material Science | Polymer cross-linking | Enhanced mechanical properties |

| Drug Development | Modifying biological molecules | Potential new therapeutic agents |

Mécanisme D'action

The primary mechanism of action for 3-chloro-3-phenyldiazirine involves the generation of chlorophenylcarbene upon exposure to UV light or heat. This carbene can then participate in various chemical reactions, including insertion into C-H bonds, addition to double bonds, and formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine: Similar structure but with a trifluoromethyl group instead of chlorine.

3-Methyl-3-phenyldiazirine: Contains a methyl group instead of chlorine.

3-Bromo-3-phenyldiazirine: Contains a bromine atom instead of chlorine.

Uniqueness

3-Chloro-3-phenyldiazirine is unique due to its specific reactivity and the nature of the chlorophenylcarbene intermediate it forms. The presence of the chlorine atom influences the stability and reactivity of the carbene, making it distinct from other diazirine compounds .

Propriétés

IUPAC Name |

2-chloro-2-phenylazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8(6-10-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEDIFSMLMJNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.